![molecular formula C3H3BrN4O B572979 3-bromo-1H-1,2,4-triazole-5-carboxamide CAS No. 1207755-03-0](/img/structure/B572979.png)
3-bromo-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
“3-bromo-1H-1,2,4-triazole-5-carboxamide” is a chemical compound . It is a derivative of 1,2,4-triazole, which is a class of organic compounds with diverse agricultural, industrial, and biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole-3-carboxamides, which includes “3-bromo-1H-1,2,4-triazole-5-carboxamide”, can be achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis involves the use of esters and amines under neutral conditions, with the liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized .Molecular Structure Analysis
The molecular structure of “3-bromo-1H-1,2,4-triazole-5-carboxamide” can be represented by the formula C4H5BrN4O .Chemical Reactions Analysis
The reaction of 1,2,4-triazole-3-carboxamides with esters and amines under neutral conditions leads to the formation of "3-bromo-1H-1,2,4-triazole-5-carboxamide" . This reaction proceeds in toluene under microwave conditions .Scientific Research Applications
Ligand for Transition Metals
3-Bromo-1H-1,2,4-triazole-5-carboxamide is used as a ligand for transition metals to create coordination complexes . These complexes can be used in various fields, including catalysis, materials science, and medicinal chemistry.
Catalyst for Ester Synthesis
This compound belongs to a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Antiviral Applications
Triazoles, the family to which 3-bromo-1H-1,2,4-triazole-5-carboxamide belongs, have been found to exhibit antiviral activities . This makes them potential candidates for the development of new antiviral drugs.
Anti-inflammatory Applications
Triazoles also exhibit anti-inflammatory properties . Therefore, 3-bromo-1H-1,2,4-triazole-5-carboxamide could potentially be used in the development of new anti-inflammatory medications.
Anticancer and Antitumor Applications
The anticancer and antitumor activities of triazoles have been reported . This suggests that 3-bromo-1H-1,2,4-triazole-5-carboxamide could be explored for potential applications in cancer therapy.
Antimicrobial Applications
Triazoles are known for their antimicrobial activities . This implies that 3-bromo-1H-1,2,4-triazole-5-carboxamide could be used in the development of new antimicrobial agents.
Antitubercular Applications
Triazoles have shown antitubercular activities . This suggests that 3-bromo-1H-1,2,4-triazole-5-carboxamide could potentially be used in the treatment of tuberculosis.
Antioxidant Applications
Triazoles have demonstrated antioxidant activities . Therefore, 3-bromo-1H-1,2,4-triazole-5-carboxamide could potentially be used in the development of new antioxidants.
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives are a significant fragment of many pharmacologically active compounds, including antiviral and antitumor agents .
Mode of Action
It’s known that 1,2,4-triazole derivatives interact with their targets, leading to changes that result in their antiviral and antitumor activities .
Biochemical Pathways
1,2,4-triazole derivatives are known to influence various biological activities, suggesting they may affect multiple pathways .
Result of Action
The antiviral and antitumor activities of 1,2,4-triazole derivatives suggest they have significant effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLLCASEDGLLHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)Br)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679607 |
Source
|
Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1207755-03-0 |
Source
|
Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207755-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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